molecular formula C15H15ClN2O2S B2672109 2-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide CAS No. 2320886-87-9

2-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2672109
CAS No.: 2320886-87-9
M. Wt: 322.81
InChI Key: ROUNVKYPLBSWQX-UHFFFAOYSA-N
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Description

2-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound is structurally characterized by a 2-chlorobenzenesulfonamide group linked to a (6-cyclopropylpyridin-3-yl)methyl moiety. Its design places it within a class of compounds known to be investigated for their potential as potent and selective enzyme inhibitors. Specifically, structurally similar sulfonamide compounds have been identified as inhibitors of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17), a key enzyme in the steroidogenesis pathway . Inhibition of CYP17 is a recognized therapeutic strategy for investigating treatments for hormone-dependent cancers, such as prostate cancer, as it disrupts the production of androgens. Researchers may value this compound for probing the steroidogenic pathway in biochemical assays and cellular models. The inclusion of the cyclopropyl group on the pyridine ring may influence the compound's pharmacokinetic properties and binding affinity, offering a point of differentiation for structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-13-3-1-2-4-15(13)21(19,20)18-10-11-5-8-14(17-9-11)12-6-7-12/h1-5,8-9,12,18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUNVKYPLBSWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 6-cyclopropylpyridin-3-ylmethylamine: This intermediate is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Formation of the benzenesulfonamide derivative: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex biaryl structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound is compared to three key analogs (Table 1):

Compound Name Core Structure Modifications Key Applications/Properties
Chlorsulfuron (2-chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide) Sulfonamide linked to a triazine moiety via a urea bridge. Herbicide (inhibits acetolactate synthase in plants).
2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide Sulfonamide linked to a 4-methylbenzoyl group. Antitumor activity (diaryl acylsulfonamide class).
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide Sulfonamide conjugated to a quinoline-styryl hybrid. Antimicrobial/anticancer potential (quinoline derivatives).

Key Observations :

  • The cyclopropane ring may enhance lipophilicity, influencing membrane permeability.
  • Chlorsulfuron : The triazine group confers herbicidal activity via enzyme inhibition, while the pyridine-cyclopropane in the target compound may shift bioactivity toward mammalian targets .
  • Quinoline Hybrids (e.g., ): Extended conjugation in styryl-quinoline derivatives enhances π-π stacking with biological targets, whereas the target compound’s pyridine-cyclopropane may favor hydrophobic interactions.
Conformational and Crystallographic Differences

Evidence from X-ray studies of 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide derivatives reveals critical torsional and dihedral angles influencing molecular packing and bioactivity:

  • Torsional Angles (C—SO₂—NH—C(O)) range from -66.5° to 66.7°, with the target compound’s pyridinylmethyl group likely introducing torsional strain due to cyclopropane rigidity.
  • Dihedral Angles between sulfonyl and aryl rings in analogs vary (73.3°–89.4°), suggesting that the pyridine-cyclopropane group in the target compound may adopt a near-perpendicular orientation (~85°–90°), optimizing crystal packing and intermolecular hydrogen bonding .

Q & A

Q. What are the common synthetic routes for 2-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between a sulfonyl chloride intermediate and a pyridine-derived amine. Key steps include:

  • Formation of the sulfonamide bond via reaction of benzenesulfonyl chloride derivatives with 6-cyclopropylpyridin-3-ylmethylamine under basic conditions (e.g., NaOH in DMF or NMP) .
  • Optimization of temperature (80–120°C), solvent polarity, and stoichiometry to maximize yield and purity. Continuous flow reactors may enhance scalability .
  • Purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

  • HPLC : Assess purity and monitor reaction progress .
  • NMR spectroscopy : Confirm structural integrity, including cyclopropane ring geometry and sulfonamide bond formation .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve 3D conformation, particularly steric interactions between the cyclopropyl and pyridine groups (see analogous structures in ).

Q. What are the primary biological targets or activities reported for structurally similar sulfonamides?

Analogous compounds exhibit:

  • Enzyme inhibition : Carbonic anhydrase or metalloproteinase inhibition due to sulfonamide’s zinc-binding affinity .
  • Antimicrobial activity : Against Gram-positive bacteria and fungi via membrane disruption .
  • Anti-inflammatory effects : Modulation of COX-2 pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

Contradictions may arise from:

  • Assay conditions : Differences in pH, buffer composition, or cell lines. Standardize protocols using guidelines from .
  • Compound stability : Degradation in aqueous media (e.g., hydrolysis of the sulfonamide bond). Monitor stability via accelerated stress testing .
  • Purity thresholds : Impurities >2% can skew results. Use orthogonal analytical methods (HPLC + NMR) for validation .

Q. What strategies are effective for optimizing regioselectivity in electrophilic substitution reactions involving the benzenesulfonamide core?

  • Directing groups : The sulfonamide’s electron-withdrawing nature directs electrophiles to meta positions. Use protecting groups (e.g., Boc) to modulate reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, while additives like Lewis acids (FeCl₃) improve regiocontrol .
  • Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact bioavailability and metabolic stability?

  • Cyclopropyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation compared to linear alkyl chains .
  • LogP adjustments : Introducing fluorine or trifluoromethyl groups (as in ) lowers LogP, improving aqueous solubility but potentially reducing membrane permeability.
  • In vitro assays : Use hepatic microsomes or hepatocyte models to assess phase I/II metabolism .

Methodological Guidance for Experimental Design

Q. What in vitro assays are recommended for evaluating enzyme inhibition mechanisms?

  • Kinetic assays : Measure KiK_i values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .

Q. How should researchers address low yields in multi-step syntheses?

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., sulfonyl chlorides) via low-temperature quenching .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent, catalyst loading) .
  • Flow chemistry : Improve mixing efficiency and heat transfer for exothermic steps .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to preclinical studies of this compound?

  • Ensure compliance with OECD 423 (acute toxicity) and ICH M7 (mutagenicity assessment) .
  • Document purity (>95% by HPLC) and stability data for institutional review board (IRB) approvals .

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